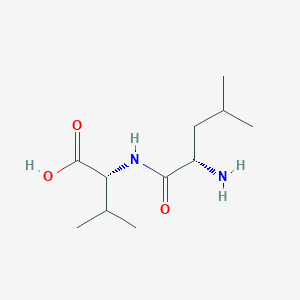

L-Leucyl-D-valine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Leucyl-D-valine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the dipeptide L-Leucyl-D-valine, a molecule of interest in various scientific disciplines. This document delves into its chemical structure, physicochemical properties, and detailed synthesis methodologies. Furthermore, it explores the known and potential applications of L-Leucyl-D-valine, particularly focusing on its biological activities and its role as a research tool. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of Dipeptides with Mixed Chirality

Dipeptides, the simplest protein building blocks, are fundamental to numerous biological processes. While most naturally occurring peptides are composed exclusively of L-amino acids, the incorporation of D-amino acids introduces unique structural and functional characteristics. These "unnatural" dipeptides often exhibit enhanced stability against enzymatic degradation and can possess novel biological activities. L-Leucyl-D-valine, a dipeptide comprising L-leucine and D-valine, serves as a compelling case study for exploring the impact of mixed chirality on molecular properties and function. This guide will provide a detailed exploration of this intriguing molecule.

Chemical Structure and Identifiers

The fundamental identity of a molecule lies in its structure. L-Leucyl-D-valine is a dipeptide formed through a peptide bond between the carboxyl group of L-leucine and the amino group of D-valine.

2D Chemical Structure

Caption: 2D structure of L-Leucyl-D-valine.

Chemical Identifiers

For unambiguous identification and database referencing, the following identifiers are crucial:

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid |

| Molecular Formula | C₁₁H₂₂N₂O₃[1] |

| Molecular Weight | 230.30 g/mol [1] |

| Canonical SMILES | CC(C)CC)C(=O)O">C@@HN |

| InChI | InChI=1S/C11H22N2O3/c1-6(2)8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9+/m0/s1 |

| InChIKey | MDSUKZSLOATHMH-YFKPBYRVSA-N |

| PubChem CID | 352038 (for Leucylvaline, stereoisomer unspecified) |

Physicochemical Properties

The physical and chemical properties of L-Leucyl-D-valine dictate its behavior in various systems and are critical for its handling, formulation, and application.

| Property | Value | Source |

| Physical State | White crystalline powder | [2][3] |

| Melting Point | Decomposes around 295-315 °C (for L-valine) | [2][3][4] |

| Solubility | Soluble in water. Almost insoluble in ethanol, ether, and acetone. | [2][3] |

| Optical Rotation | Specific optical rotation of L-valine: [α]D²⁵ +28.3° (c=1-2 in 5M HCl) | [3] |

| Taste | Likely bitter | [3] |

Note: Experimental data for the dipeptide L-Leucyl-D-valine is limited. The provided data for melting point and optical rotation are for the constituent amino acid L-valine and serve as a reference. The taste is inferred from the properties of peptides containing L-amino acids.

Synthesis of L-Leucyl-D-valine

The synthesis of dipeptides with specific stereochemistry requires a controlled and stepwise approach to ensure the formation of the correct peptide bond and to prevent racemization. Both solution-phase and solid-phase synthesis methods are applicable. Here, we outline a detailed protocol for a solution-phase synthesis, which is often preferred for smaller peptides and allows for easier purification of intermediates.

Synthesis Workflow

Sources

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of L-Leucyl-D-valine Dipeptide

Abstract

This guide provides a comprehensive technical overview of the chemical synthesis of the dipeptide L-Leucyl-D-valine. Intended for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic decisions, and practical considerations essential for a successful synthesis. We will explore both classical solution-phase and modern solid-phase strategies, detailing the critical roles of protecting groups and coupling reagents. The methodologies are presented with an emphasis on causality, ensuring that the reader understands not just how to perform the synthesis, but why specific reagents and conditions are chosen to maximize yield, purity, and stereochemical integrity.

Introduction: The Significance of Dipeptide Synthesis

Dipeptides, the simplest members of the peptide family, are fundamental building blocks in biochemistry and pivotal scaffolds in medicinal chemistry. The specific sequence L-Leucyl-D-valine, composed of the natural L-leucine and the non-natural D-valine, represents a stereochemically distinct motif. Such D-amino acid-containing peptides are of significant interest in drug development due to their enhanced resistance to enzymatic degradation by proteases, leading to improved pharmacokinetic profiles. L-valine is an essential branched-chain amino acid crucial for protein synthesis and tissue repair[1][][3][4][5]. The synthesis of a specific sequence like L-Leucyl-D-valine requires precise control over the formation of the amide (peptide) bond, preventing unwanted side reactions such as polymerization and racemization[6][7]. This guide provides the technical foundation to navigate these challenges effectively.

Strategic Foundations: Solution-Phase vs. Solid-Phase Synthesis

The construction of a peptide bond between two amino acids can be approached via two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

-

Solution-Phase Synthesis: This classical approach involves carrying out all reactions with reactants dissolved in an appropriate organic solvent. It offers flexibility and scalability, and intermediates can be purified at each step, which can be advantageous for ensuring the quality of the final product. However, it can be labor-intensive, especially for longer peptides, due to the need for purification after each coupling and deprotection step.

-

Solid-Phase Peptide Synthesis (SPPS): Pioneered by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin[8][9][10][11][12][13]. The peptide chain is then assembled in a stepwise manner. The key advantage of SPPS is the simplification of the purification process; excess reagents and by-products are simply washed away from the resin-bound peptide, allowing for the use of large excesses of reagents to drive reactions to completion[9][13]. This makes the process highly efficient and amenable to automation.

For a simple dipeptide like L-Leucyl-D-valine, both methods are viable. Solution-phase synthesis provides an excellent platform for understanding the fundamental reactions, while SPPS represents the more common and high-throughput approach used in modern laboratories.

The Cornerstone of Control: Protecting Group Strategy

To form a specific peptide bond between the carboxyl group of L-leucine and the amino group of D-valine, we must temporarily block the other reactive functional groups—the amino group of L-leucine and the carboxyl group of D-valine—to prevent them from reacting out of turn[7][8][14][15]. This is the critical role of protecting groups. An ideal protecting group is easily introduced, stable under the coupling conditions, and can be removed under mild conditions that do not affect the newly formed peptide bond or other protecting groups[6].

N-Terminal Protection for L-Leucine

The amino group of L-leucine must be protected to prevent self-coupling. The two most dominant protecting groups in modern peptide synthesis are Boc and Fmoc.

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Advantages |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Moderately strong acid (e.g., Trifluoroacetic acid, TFA)[14][16] | Robust, well-established chemistry. | |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-OSu or Fmoc-Cl | Mild base (e.g., 20% Piperidine in DMF)[8][14] | Cleavage conditions are orthogonal to acid-labile side-chain protecting groups and resin linkers. |

The choice between Boc and Fmoc defines the overall synthetic strategy, particularly in SPPS. The Fmoc/tBu strategy is now more common due to its use of milder cleavage reagents compared to the harsh acids (like HF) sometimes required in Boc-SPPS[8].

C-Terminal Protection for D-Valine

In solution-phase synthesis, the carboxyl group of D-valine is typically protected as an ester to prevent it from reacting with the activated L-leucine.

| Protecting Group | Structure | Introduction Method | Cleavage Conditions | Key Advantages |

| Methyl Ester (-OMe) | R-COOCH₃ | Methanol with acid catalyst (e.g., SOCl₂) | Saponification (e.g., NaOH) | Simple to introduce and effective. |

| Benzyl Ester (-OBn) | R-COOCH₂Ph | Benzyl alcohol with acid catalyst | Catalytic Hydrogenolysis (H₂/Pd)[14][17] | Cleavage is orthogonal to many other groups. |

In SPPS, the C-terminal amino acid is protected by its covalent attachment to the solid support resin.

The Main Event: Carboxyl Activation and Peptide Bond Formation

A peptide bond does not form spontaneously between a carboxylic acid and an amine. The carboxyl group of the N-protected L-leucine must first be activated to create a better electrophile. This is accomplished using a coupling reagent .

Caption: General mechanism of peptide bond formation.

The choice of coupling reagent is critical, especially when dealing with sterically hindered amino acids like valine[18][19]. In-situ activating reagents, which form a highly reactive intermediate, are widely preferred for their efficiency and suppression of side reactions[20].

| Coupling Reagent | Acronym | Class | Key Characteristics & Rationale for Use |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide | One of the original coupling reagents; forms a DCU byproduct that can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble version of DCC, making byproduct removal easier. Often used with additives like HOBt. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Excellent for routine and challenging couplings; generates OBt active esters. |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Aminium/Uronium Salt | Highly efficient and fast-reacting. A workhorse in automated SPPS. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | One of the most effective reagents, especially for hindered couplings, due to the formation of highly reactive OAt esters[20]. |

For the L-Leucyl-D-valine coupling, where valine presents moderate steric hindrance, HATU or HBTU would be superior choices to ensure a high coupling efficiency.

Experimental Protocols: A Step-by-Step Guide

Here we provide validated, step-by-step methodologies for both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Synthesis (Boc/Benzyl Ester Strategy)

Caption: Workflow for solution-phase synthesis.

-

N-Protection of L-Leucine:

-

Dissolve L-Leucine in a 1:1 mixture of 1M NaOH and dioxane.

-

Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the pH at ~9 with additional NaOH.

-

Stir for 4-6 hours, allowing the reaction to warm to room temperature.

-

Perform an acidic workup to protonate the carboxylic acid and extract the Boc-L-Leu-OH product with an organic solvent (e.g., ethyl acetate). Purify by crystallization or chromatography.

-

-

C-Protection of D-Valine:

-

Suspend D-Valine in benzyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture (e.g., to reflux with a Dean-Stark trap) to drive the esterification.

-

After completion, neutralize the acid and purify the H-D-Val-OBn product.

-

-

Coupling Reaction:

-

Dissolve Boc-L-Leu-OH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir for 10-15 minutes to pre-activate.

-

Add H-D-Val-OBn (1.0 eq) to the activated mixture.

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 1-2 hours), perform an aqueous workup and extract the protected dipeptide, Boc-L-Leu-D-Val-OBn. Purify by flash chromatography.

-

-

Final Deprotection:

-

Dissolve the purified protected dipeptide in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v) and stir for 30-60 minutes to remove the Boc group. Evaporate the solvent and TFA.

-

Dissolve the resulting intermediate in methanol or ethanol. Add Palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) to cleave the benzyl ester.

-

Filter off the catalyst and evaporate the solvent to yield the crude L-Leucyl-D-valine.

-

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

-

Resin Preparation and First Amino Acid Loading:

-

Start with a pre-loaded Fmoc-D-Val-Wang resin or load Fmoc-D-Val-OH onto a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin). The resin acts as the solid support and the C-terminal protecting group.

-

-

SPPS Cycle for L-Leucine Addition:

-

Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from D-valine. Repeat once.[8][14]

-

Washing: Thoroughly wash the resin with DMF followed by DCM and then DMF again to remove piperidine and the Fmoc adduct.

-

Coupling: In a separate vessel, dissolve Fmoc-L-Leu-OH (3-4 eq), HATU (3-4 eq), and DIPEA (6-8 eq) in DMF. Allow to pre-activate for a few minutes. Add this coupling solution to the washed resin. Agitate for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove all excess reagents and by-products[6]. A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and washing, perform a final Fmoc deprotection step as described above.

-

Wash the resin and dry it.

-

Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours[8]. The TIS acts as a scavenger to trap reactive species.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purification and Final Validation

Regardless of the synthetic route, the crude product will contain the target dipeptide along with deletion sequences or products of side reactions. Purification is therefore mandatory for obtaining a high-purity product.

Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful method for peptide purification[21][22].

-

Principle: The separation is based on the hydrophobicity of the molecules[21]. A non-polar stationary phase (typically C18 silica) is used with a polar mobile phase (a gradient of water and acetonitrile, usually containing 0.1% TFA). More hydrophobic peptides interact more strongly with the C18 column and thus elute later at higher acetonitrile concentrations[22].

-

Procedure: The crude peptide is dissolved in the initial mobile phase, injected onto the column, and eluted with an increasing gradient of acetonitrile. Fractions are collected and analyzed for purity.

Characterization and Quality Control

The identity and purity of the final L-Leucyl-D-valine product must be confirmed.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm that the product has the correct molecular weight[23][24][25]. For L-Leucyl-D-valine (C₁₁H₂₂N₂O₃), the expected monoisotopic mass is 230.16 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation. Key diagnostic signals include the amide proton, alpha-protons of both residues, and the distinct side-chain signals for leucine and valine[26][27]. 2D NMR techniques like COSY can confirm the connectivity within each amino acid residue.

Conclusion

The synthesis of L-Leucyl-D-valine is a tractable yet illustrative challenge in peptide chemistry. A successful outcome hinges on a logical and well-executed strategy, beginning with the choice between solution- and solid-phase methods. Mastery of protecting group chemistry and the selection of a potent coupling reagent like HATU are paramount to achieving high yields and preventing side reactions, particularly given the steric bulk of the valine residue. Finally, rigorous purification by RP-HPLC and validation by MS and NMR are indispensable steps to ensure the final product meets the high standards required for research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to synthesize this and other dipeptides with confidence and precision.

References

-

Introduction to Peptide Synthesis. (2019-02-15). Master Organic Chemistry. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Watasen. [Link]

-

Peptide Synthesis. (2024-09-30). Chemistry LibreTexts. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

Synthesis of Peptides. (n.d.). Science of Synthesis. [Link]

-

Larionov, R. A., et al. (2023). Cyclization of L-Leucyl-L-valine Dipeptide in the Crystal Phase under Non-Isоthermal Conditions. ResearchGate. [Link]

-

Purification and characterization of a new enzyme dipeptidase from human lens. (n.d.). PubMed. [Link]

-

Engineering of microbial cells for L-valine production: challenges and opportunities. (2021-08-30). PMC. [Link]

-

Peptide/Protein NMR. (n.d.). University of Zurich. [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

-

Cyclic Dipeptide Synthesis. (n.d.). ScholarWorks. [Link]

-

Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson Learning Hub. [Link]

-

Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. (n.d.). PMC. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. [Link]

-

What dipeptides would be formed by heating a mixture of valine and N-protected leucine? (n.d.). Study.com. [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications. [Link]

-

Fully Automated Characterization of Protein–Peptide Binding by Microfluidic 2D NMR. (2023-01-30). Journal of the American Chemical Society. [Link]

-

The greening of peptide synthesis. (2017-03-02). RSC Publishing - The Royal Society of Chemistry. [Link]

-

How to purify your peptide using mass directed flash chromatography. (2023-02-06). Biotage. [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025-08-06). Request PDF. [Link]

-

Valine. (n.d.). Wikipedia. [Link]

-

Video: Peptide Identification Using Tandem Mass Spectrometry. (2023-04-30). JoVE. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (2011-08-26). Chemical Reviews. [Link]

-

L-delta-(alpha-Aminoadipoyl)-L-cysteine-D-valine synthetase: production of dipeptides containing valine residue at its C-terminus. (n.d.). PubMed. [Link]

-

Optimized Chromatography for Mass-Directed Purification of Peptides. (n.d.). Waters. [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025-09-24). CEM Corporation. [Link]

-

Solid-phase synthesis. (n.d.). Wikipedia. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

Lecture 17 Solid Phase Peptide Synthesis. (2021-03-17). YouTube. [Link]

Sources

- 1. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 4. Valine - Wikipedia [en.wikipedia.org]

- 5. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 6. biosynth.com [biosynth.com]

- 7. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. bachem.com [bachem.com]

- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 11. peptide.com [peptide.com]

- 12. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 13. peptide.com [peptide.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. What dipeptides would be formed by heating a mixture of valine an... | Study Prep in Pearson+ [pearson.com]

- 16. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 21. gilson.com [gilson.com]

- 22. bachem.com [bachem.com]

- 23. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biotage.com [biotage.com]

- 25. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]

- 26. chem.uzh.ch [chem.uzh.ch]

- 27. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Spectroscopic Characterization of L-Leucyl-D-valine

Executive Summary

This technical guide provides a comprehensive framework for the spectroscopic analysis of the dipeptide L-Leucyl-D-valine. While direct, publicly archived spectroscopic data for this specific stereoisomer is not abundant, this document leverages foundational principles of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to establish a robust analytical protocol. By examining the constituent amino acids, L-leucine and D-valine, we will predict the expected spectral characteristics of the dipeptide. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the structural elucidation and confirmation of L-Leucyl-D-valine.

Introduction to L-Leucyl-D-valine: Structure and Significance

L-Leucyl-D-valine is a dipeptide composed of the amino acids L-leucine and D-valine, linked by a peptide bond. The inclusion of a D-amino acid is of particular interest in drug development and peptide chemistry, as it can confer resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life. Understanding the precise structure and purity of such dipeptides is critical for their application in pharmacology and materials science. Spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable tools for this purpose.

Below is the chemical structure of L-Leucyl-D-valine, illustrating the stereochemistry and atom numbering convention used throughout this guide.

Caption: Chemical structure of L-Leucyl-D-valine.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For peptides, electrospray ionization (ESI) is a preferred "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear identification of the molecular ion.[1][2]

Predicted Mass and Isotopologue Distribution

The theoretical molecular weight of L-Leucyl-D-valine (C₁₁H₂₂N₂O₃) is 230.16 g/mol . In positive ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺, with an expected m/z of 231.17.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Average Molecular Weight | 230.30 g/mol |

| Monoisotopic Mass | 230.1630 u |

| Predicted [M+H]⁺ (Monoisotopic) | 231.1709 u |

| Predicted [M+Na]⁺ (Monoisotopic) | 253.1528 u |

Experimental Protocol: ESI-MS

This protocol outlines the acquisition of a high-resolution mass spectrum for L-Leucyl-D-valine.

-

Sample Preparation:

-

Dissolve approximately 1 mg of L-Leucyl-D-valine in 1 mL of a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

To promote protonation, add 0.1% formic acid to the final solution.

-

Vortex the sample until fully dissolved.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

-

Instrumentation and Parameters (Typical):

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): Adjusted to produce a stable spray.

-

Drying Gas (N₂): 200-300 °C, with a flow rate sufficient to desolvate the ions.

-

Mass Range: m/z 50-500.

-

Data Interpretation: Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion ([M+H]⁺ at m/z 231.17), providing structural confirmation. The most common fragmentation occurs at the peptide bond, leading to the formation of b- and y-ions.

Caption: Predicted b- and y-ion fragmentation of L-Leucyl-D-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it the gold standard for structural elucidation in solution.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of L-Leucyl-D-valine in ~0.6 mL of a suitable deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it allows for the observation of exchangeable amide and amine protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters (Typical):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for L-Leucyl-D-valine. These are estimates based on the individual amino acid data and typical dipeptide values.[5][6]

| Proton(s) | Residue | Predicted δ (ppm) | Multiplicity | J (Hz) | Notes |

| Hα² | Leucine | ~4.2 | dd | ~8, ~5 | Alpha proton of Leucine. |

| Hβ⁴ | Leucine | ~1.7 | m | - | |

| Hγ⁵ | Leucine | ~1.6 | m | - | |

| Hδ¹⁶, Hδ²⁷ | Leucine | ~0.9 | d | ~6.5 | Two diastereotopic methyl groups. |

| Hα⁹ | Valine | ~4.0 | d | ~5 | Alpha proton of Valine. |

| Hβ¹¹ | Valine | ~2.1 | m | - | |

| Hγ¹¹², Hγ²¹³ | Valine | ~0.95 | d | ~7 | Two diastereotopic methyl groups. |

| N⁸H | Amide | ~8.0-8.5 | d | ~5 | Amide proton, observable in DMSO-d₆. |

| N¹H₂ | Amine | ~7.5-8.0 | br s | - | Amine protons, observable in DMSO-d₆. |

| C¹⁰OOH | Carboxyl | ~12.0 | br s | - | Carboxylic acid proton, observable in DMSO-d₆. |

Predicted ¹³C NMR Spectral Data

Predicted chemical shifts for the carbon atoms of L-Leucyl-D-valine, based on data from constituent amino acids.[7][8]

| Carbon(s) | Residue | Predicted δ (ppm) |

| C³ (C=O) | Leucine | ~174 |

| C¹⁰ (C=O) | Valine | ~175 |

| Cα² | Leucine | ~53 |

| Cα⁹ | Valine | ~60 |

| Cβ⁴ | Leucine | ~41 |

| Cβ¹¹ | Valine | ~31 |

| Cγ⁵ | Leucine | ~25 |

| Cγ¹¹², Cγ²¹³ | Valine | ~19 |

| Cδ¹⁶, Cδ²⁷ | Leucine | ~22, ~23 |

Advanced NMR Techniques: 2D-COSY

To unambiguously assign the proton signals, a 2D Correlation Spectroscopy (COSY) experiment is highly recommended.[9] A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of spin systems within each amino acid residue.

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. users.cs.duke.edu [users.cs.duke.edu]

- 5. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. bmse000052 L-Valine at BMRB [bmrb.io]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Therapeutic Potential of L-Leucyl-D-valine: A Metabolically Stable Dipeptide for Novel Pharmacological Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The field of peptide therapeutics is often challenged by the inherent metabolic instability of L-amino acid peptides, which are rapidly degraded by endogenous proteases. The strategic incorporation of D-amino acids presents a proven method to overcome this limitation, significantly enhancing pharmacokinetic profiles. This technical guide explores the untapped therapeutic potential of L-Leucyl-D-valine, a simple dipeptide with a unique L-D stereochemical configuration. By synthesizing foundational principles of amino acid biology, peptide chemistry, and pharmacology, we delineate a series of scientifically-grounded hypotheses for its application in metabolic diseases, oncology, and inflammatory conditions. This document serves as a roadmap for the preclinical investigation of L-Leucyl-D-valine, providing detailed experimental workflows and outlining the causal logic behind proposed mechanisms of action.

Introduction: The Strategic Advantage of L-D Dipeptide Configuration

L-Leucyl-D-valine is a dipeptide composed of the essential branched-chain amino acid (BCAA) L-leucine and the D-enantiomer of valine. While L-amino acids are the canonical building blocks of proteins in higher organisms, the inclusion of a D-amino acid is a deliberate and strategic design choice. The primary and most compelling rationale for investigating an L-D dipeptide is its inherent resistance to enzymatic degradation.[1][2][3] Endogenous peptidases and proteases are stereospecific, primarily recognizing and cleaving peptide bonds between L-amino acids. The presence of a D-valine residue is expected to sterically hinder the active sites of these enzymes, drastically increasing the dipeptide's circulating half-life and bioavailability compared to its L-L counterpart, L-Leucyl-L-valine.[2][4] This enhanced stability is the foundational property that makes L-Leucyl-D-valine a promising candidate for therapeutic development.

Diagram 1: Enzymatic Stability of L-D vs. L-L Dipeptides

Caption: L-Leu-D-Val competitively inhibits LAT1, starving cancer cells.

Anti-Inflammatory Activity

Certain amino acids and their derivatives possess intrinsic anti-inflammatory properties. L-leucine and L-isoleucine have been shown to exhibit anti-inflammatory activity in various experimental models. [5]Furthermore, the amino acid L-glycine is known to be cytoprotective and immunomodulatory, suppressing the activation of inflammatory cells like macrophages. [6] Hypothesis: L-Leucyl-D-valine may exert direct anti-inflammatory effects. This could occur through the modulation of inflammatory signaling pathways (e.g., NF-κB), reduction of pro-inflammatory cytokine production, or by protecting cells from oxidative stress. Recent studies have shown that valine itself can improve mitochondrial function and protect against oxidative stress by reducing reactive oxygen species (ROS). [7]The dipeptide's enhanced stability could make it a potent and long-acting agent for treating inflammatory conditions such as inflammatory bowel disease (IBD) or arthritis.

Pharmacokinetic Profile: The D-Amino Acid Advantage

The predicted pharmacokinetic profile of L-Leucyl-D-valine is central to its therapeutic potential.

| Parameter | Predicted Profile for L-Leucyl-D-valine | Rationale |

| Metabolic Stability | High | The L-D peptide bond is resistant to hydrolysis by most endogenous proteases and peptidases. [1][3] |

| Half-Life (t½) | Extended | Reduced enzymatic degradation leads to a longer persistence in systemic circulation. [2] |

| Bioavailability (Oral) | Potentially Improved | Increased stability in the gastrointestinal tract and against first-pass metabolism could enhance oral absorption. [4] |

| Distribution | Wide | As a small dipeptide, it is likely to distribute into various tissues via amino acid or peptide transporters. |

| Excretion | Primarily Renal | Small, water-soluble molecules are typically cleared by the kidneys. |

Methodologies for Preclinical Investigation

To validate the therapeutic hypotheses outlined above, a structured, multi-stage preclinical investigation is required.

In Vitro Characterization and Target Validation

Objective: To confirm the stability of L-Leucyl-D-valine and assess its activity on postulated molecular targets.

Protocol 1: DPP-IV Inhibition Assay

-

Reagents: Recombinant human DPP-IV, fluorogenic substrate Gly-Pro-AMC, L-Leucyl-D-valine, positive control inhibitor (e.g., Sitagliptin).

-

Procedure: a. Prepare a dilution series of L-Leucyl-D-valine (e.g., 1 nM to 1 mM). b. In a 96-well plate, incubate DPP-IV with varying concentrations of the dipeptide or controls for 15 minutes at 37°C. c. Initiate the reaction by adding the Gly-Pro-AMC substrate. d. Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration. Plot the percentage of inhibition against the log of the dipeptide concentration to determine the IC50 value.

-

Causality Check: A dose-dependent decrease in fluorescence indicates direct inhibition of DPP-IV enzymatic activity. The stability of the peptide ensures that the observed effect is from the intact molecule.

Protocol 2: Cancer Cell Viability and Transporter Competition Assay

-

Cell Lines: Use a LAT1-high expressing cancer cell line (e.g., MIA PaCa-2 pancreatic cancer) and a LAT1-low control line.

-

Viability Assay (MTT/XTT): a. Seed cells in 96-well plates and allow them to adhere. b. Treat cells with a dose range of L-Leucyl-D-valine for 72 hours. c. Add MTT or XTT reagent and incubate until color development. d. Measure absorbance to quantify cell viability.

-

Competition Assay: a. Pre-incubate cells with excess L-Leucyl-D-valine. b. Add radiolabeled [³H]-L-Leucine and measure its uptake over a short time course (e.g., 5-10 minutes).

-

Data Analysis: A significant reduction in viability in LAT1-high cells and a decrease in [³H]-L-Leucine uptake confirms that the dipeptide's cytotoxic effect is mediated through competitive inhibition of LAT1.

In Vivo Proof-of-Concept Studies

Objective: To evaluate the therapeutic efficacy of L-Leucyl-D-valine in relevant animal models.

Diagram 3: Experimental Workflow for In Vivo Anti-Inflammatory Study

Caption: Workflow for testing L-Leu-D-Val in a mouse model of colitis.

Future Directions and Conclusion

L-Leucyl-D-valine represents a scientifically intriguing yet underexplored therapeutic candidate. Its principal advantage—metabolic stability—is a well-established prerequisite for a successful peptide-based drug. The hypotheses presented herein provide a clear and logical framework for its investigation as a modulator of metabolic, oncologic, and inflammatory diseases.

The next critical steps involve the chemical synthesis of high-purity L-Leucyl-D-valine and the systematic execution of the described in vitro and in vivo studies. Should these preclinical investigations yield positive results, this simple but cleverly designed dipeptide could emerge as a novel therapeutic agent with a superior pharmacokinetic profile, offering a compelling alternative to more complex and less stable molecules. The research community is encouraged to explore the potential of this and other L-D dipeptides as a rich source of new medicines.

References

-

Kumaran, S., et al. Valine improves mitochondrial function and protects against oxidative stress. Journal of Biochemical and Molecular Toxicology, 2023. [Link]

-

MDPI. Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. MDPI, 2021. [Link]

-

Wikipedia. Cereulide. [Link]

-

Stindl, A., and Keller, U. Epimerization of the D-Valine Portion in the Biosynthesis of Actinomycin D. Biochemistry, 1994. [Link]

-

Contessotto, F., et al. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 2018. [Link]

-

MDPI. Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. MDPI, 2023. [Link]

-

NIH. Enhancing Leukemia Treatment: The Role of Combined Therapies Based on Amino Acid Starvation. PMC, 2024. [Link]

-

Wikipedia. Valine. [Link]

- Google Patents. Method for preparing L-valine and D-valine by chemical resolution.

-

NIH. Valine induces inflammation and enhanced adipogenesis in lean mice by multi-omics analysis. Frontiers in Nutrition, 2024. [Link]

-

Brieflands. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research, 2024. [Link]

-

NIH. Engineering of microbial cells for L-valine production: challenges and opportunities. PMC, 2021. [Link]

-

LifeTein. Should My Peptides Have D-Amino Acids?. [Link]

-

PubMed. Chemical and enzymatic stability as well as transport properties of a Leu-enkephalin analogue and ester prodrugs thereof. Journal of Controlled Release, 1999. [Link]

-

PubMed. Pools and protein synthesis: studies with the D- and L-isomers of leucine. Cytobios, 1979. [Link]

-

NIH. Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells. Cell Reports Medicine, 2024. [Link]

-

ResearchGate. Dipeptidyl-Peptidase IV from Bench to Bedside: An Update on Structural Properties, Functions, and Clinical Aspects of the Enzyme DPP IV. Current Medicinal Chemistry, 2007. [Link]

-

MDPI. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 2021. [Link]

-

Medical Xpress. Amino acid valine plays a key role in the growth of T cell acute lymphoblastic leukemia. [Link]

-

MDPI. Anti-Inflammatory Effects of Synthetic Peptides Based on Glucocorticoid-Induced Leucine Zipper (GILZ) Protein for the Treatment of Inflammatory Bowel Diseases (IBDs). International Journal of Molecular Sciences, 2021. [Link]

-

NIH. Oncology Therapeutics Targeting the Metabolism of Amino Acids. PMC, 2020. [Link]

-

PubMed. Anti-inflammatory and analgesic properties of four amino-acids. Indian Journal of Experimental Biology, 1986. [Link]

-

RSC Publishing. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Chemical Society Reviews, 2017. [Link]

-

American Diabetes Association. Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes, 2005. [Link]

-

Royal Society of Chemistry. The Use of d-Amino Acids for Peptide Self-assembled Systems. RSC Polymer Chemistry Series, 2020. [Link]

-

NIH. d-Amino Acid Position Influences the Anticancer Activity of Galaxamide Analogs: An Apoptotic Mechanism Study. Marine Drugs, 2017. [Link]

-

PubMed. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent. Current Opinion in Clinical Nutrition and Metabolic Care, 2003. [Link]

-

Oxford Academic. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 2019. [Link]

-

PubMed. Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else?. Journal of Medicinal Chemistry, 2014. [Link]

Sources

- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. mdpi.com [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Anti-inflammatory and analgesic properties of four amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

A Field-Proven Protocol for the Solid-Phase Synthesis of L-Leucyl-D-valine using Fmoc/tBu Chemistry

An Application Note and Protocol for Researchers

Abstract: This guide provides a comprehensive, in-depth protocol for the synthesis of the dipeptide L-Leucyl-D-valine via manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of a D-amino acid isomer, D-valine, makes this dipeptide a valuable building block in peptidomimetics and drug development, often conferring enhanced proteolytic stability. This document moves beyond a simple recitation of steps to explain the chemical rationale behind each procedural choice, ensuring both reproducibility and a deeper understanding of the process. We detail the use of 2-Chlorotrityl chloride (2-CTC) resin to yield a C-terminally free carboxylic acid, describe a highly efficient HBTU/HOBt activation strategy, and outline a robust cleavage and isolation procedure.

Foundational Principles: The Logic of Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin.[1][2] This approach simplifies the entire synthetic process into a series of iterative cycles, where excess reagents and soluble by-products are removed by simple filtration and washing, thus eliminating the need for complex purification of intermediates.[3]

The most prevalent strategy, and the one detailed here, is the Fmoc/tBu orthogonal protection scheme.[1][4] This methodology relies on two distinct classes of acid-labile and base-labile protecting groups:

-

Nα-Amine Protection: The temporary N-terminal protecting group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. It remains stable throughout the coupling phase but is quantitatively removed by a mild organic base, typically piperidine.[5]

-

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., t-Butyl), which are stable to the basic conditions of Fmoc removal but are cleaved during the final step with strong acid (e.g., Trifluoroacetic Acid - TFA).[1] For the synthesis of L-Leucyl-D-valine, no side-chain protection is required.

The synthesis of L-Leucyl-D-valine proceeds from the C-terminus to the N-terminus. The first amino acid, Fmoc-D-Val-OH, is covalently anchored to the 2-Chlorotrityl chloride resin. Following this, a two-step cycle of (1) Fmoc-deprotection and (2) coupling of the next amino acid (Fmoc-L-Leu-OH) is performed to elongate the peptide chain.

Strategic Choices: Resin and Reagents

The success of SPPS is critically dependent on the appropriate selection of the solid support and coupling reagents.

-

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) For synthesizing a peptide with a free C-terminal carboxylic acid, a highly acid-sensitive resin is required. 2-CTC resin is an ideal choice for this purpose.[5][6] Its key advantages include:

-

Mild Cleavage Conditions: The peptide can be cleaved from the resin using very dilute acid solutions (e.g., 1-2% TFA) or mixtures of acetic acid/trifluoroethanol/DCM, which preserves acid-labile side-chain protecting groups if they were present.[6][7]

-

Suppression of Side Reactions: The steric bulk of the trityl linkage effectively inhibits diketopiperazine formation, a common side reaction at the dipeptide stage, especially with residues like proline.[1]

-

High Loading Efficiency: Esterification of the first amino acid onto the resin proceeds rapidly and with high yield.[7]

-

-

Coupling Reagent Selection: HBTU/HOBt Peptide bond formation is not spontaneous and requires the activation of the carboxyl group of the incoming amino acid.[8] The combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a gold standard.

-

Mechanism of Action: HBTU, in the presence of DIPEA, reacts with the Fmoc-amino acid to form a highly reactive HOBt-ester intermediate.[9][10] This active ester is then readily attacked by the free N-terminal amine of the resin-bound peptide.

-

Racemization Suppression: The addition of HOBt is crucial as it minimizes the risk of racemization, particularly for sensitive amino acids, by stabilizing the activated intermediate.[9][11]

-

Synthesis Workflow and Chemical Mechanism

The following diagrams illustrate the overall workflow for the synthesis of L-Leucyl-D-valine and the core chemical reaction of peptide bond formation.

Diagram 1: High-level workflow for the SPPS of L-Leucyl-D-valine.

Diagram 2: Mechanism of HBTU/HOBt mediated peptide bond formation.

Materials and Equipment

| Category | Item |

| Solid Support | 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g substitution) |

| Amino Acids | Fmoc-D-Val-OH, Fmoc-L-Leu-OH |

| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF, peptide grade), Methanol (MeOH), Diethyl ether (Et₂O) |

| Reagents | N,N-Diisopropylethylamine (DIPEA), Piperidine, HBTU, HOBt, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) |

| Equipment | Manual solid-phase synthesis vessel with frit, Mechanical shaker, Nitrogen line for agitation/drying, Centrifuge, Lyophilizer |

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale . Adjust quantities proportionally for different scales.

Phase 1: Resin Preparation and Loading of Fmoc-D-Val-OH

Causality: The first amino acid must be securely anchored to the solid support. Swelling the resin in DCM is critical to expose the reactive chlorotrityl groups within the polymer matrix.[5] DIPEA acts as a non-nucleophilic base to activate the carboxylic acid of the Fmoc-amino acid for esterification.[7]

-

Resin Weighing: Place 100 mg of 2-Chlorotrityl chloride resin (~1.0 mmol/g) into the synthesis vessel.

-

Swelling: Add 2 mL of DCM and shake gently for 30 minutes. Drain the DCM.

-

Loading Solution: In a separate vial, dissolve Fmoc-D-Val-OH (67.9 mg, 0.2 mmol, 2 eq) and DIPEA (68 µL, 0.4 mmol, 4 eq) in 1.5 mL of DCM.

-

Loading Reaction: Add the loading solution to the swollen resin. Shake at room temperature for 2 hours.

-

Capping: To block any unreacted chlorotrityl sites and prevent the formation of deletion sequences, drain the reaction solution and add a capping solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 2 mL). Shake for 30 minutes.

-

Washing: Drain the capping solution. Wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).

Phase 2: Iterative Peptide Elongation

A. Nα-Fmoc Deprotection

Causality: The temporary Fmoc group must be removed to expose the free amine (N-terminus) for the subsequent coupling reaction. Piperidine in DMF is the standard reagent for this base-catalyzed elimination reaction. Thorough washing is essential to remove all traces of piperidine, which would otherwise neutralize the acidic components of the next activation step.[5]

-

Pre-wash: Wash the resin with DMF (2 x 2 mL).

-

Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Shake for 5 minutes. Drain.

-

Second Deprotection: Add another 2 mL of 20% piperidine in DMF. Shake for 15 minutes. Drain.

-

Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to ensure complete removal of piperidine.

B. Coupling of Fmoc-L-Leu-OH

Causality: The incoming amino acid's carboxyl group is activated in situ using HBTU/HOBt to form a highly reactive species that rapidly couples with the free amine on the resin, forming the peptide bond with minimal racemization.[9][11][12]

-

Activation Solution: In a separate vial, dissolve Fmoc-L-Leu-OH (70.7 mg, 0.2 mmol, 2 eq), HBTU (75.9 mg, 0.2 mmol, 2 eq), and HOBt (30.6 mg, 0.2 mmol, 2 eq) in 1 mL of DMF. Add DIPEA (68 µL, 0.4 mmol, 4 eq) and vortex for 1 minute.

-

Coupling Reaction: Immediately add the activation solution to the deprotected resin. Shake at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

-

Validation (Optional but Recommended): Perform a qualitative Kaiser test on a few beads. A negative result (beads remain colorless/yellow) confirms the absence of free primary amines and indicates a complete coupling reaction. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

Phase 3: Final Deprotection and Cleavage

Causality: After the final coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the acid-labile 2-CTC resin using a strong acid, TFA. Scavengers like TIS are included to quench reactive trityl cations generated during cleavage, preventing side reactions.[6][13]

-

Final Fmoc Deprotection: Repeat the deprotection procedure (Phase 2A) to remove the Fmoc group from the L-Leucine residue.

-

Final Washes: Wash the peptide-resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (2 x 2 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. Add 2 mL of this cocktail to the dry peptide-resin.

-

Cleavage Reaction: Shake gently at room temperature for 2 hours.

-

Peptide Isolation: Filter the resin through a cotton plug into a clean collection tube. Wash the resin with an additional 0.5 mL of TFA and combine the filtrates.

-

Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing 10 mL of ice-cold diethyl ether. A white precipitate of the peptide should form.

-

Purification: Place the tube at -20°C for 30 minutes to maximize precipitation. Centrifuge at 3000 rpm for 5 minutes. Carefully decant the ether.

-

Washing Pellet: Wash the peptide pellet with another 5 mL of cold diethyl ether, centrifuge, and decant again. Repeat this wash step once more.

-

Drying: Dry the final peptide pellet under vacuum to yield the crude L-Leucyl-D-valine. The product can be further purified by reverse-phase HPLC.

Quantitative Data and Troubleshooting

Table 1: Reagent Quantities for 0.1 mmol Synthesis

| Step | Reagent | Equivalents | Amount (mg) | Volume (µL) |

| D-Val Loading | Fmoc-D-Val-OH | 2 | 67.9 | - |

| DIPEA | 4 | - | 68 | |

| L-Leu Coupling | Fmoc-L-Leu-OH | 2 | 70.7 | - |

| HBTU | 2 | 75.9 | - | |

| HOBt | 2 | 30.6 | - | |

| DIPEA | 4 | - | 68 | |

| Deprotection | Piperidine | - | - | 400 (in 1.6 mL DMF) |

| Cleavage | TFA | - | - | 1900 |

| TIS | - | - | 50 | |

| H₂O | - | - | 50 |

Table 2: Troubleshooting Common SPPS Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of amino acids. Aggregation of peptide chains. Poor resin swelling. | Double couple (repeat the coupling step). Use a stronger coupling reagent if necessary. Ensure adequate swelling time and solvent quality. |

| Low Cleavage Yield | Incomplete cleavage reaction. Peptide precipitation on resin. | Increase cleavage time to 3-4 hours. Ensure the resin is thoroughly dry before adding the TFA cocktail. Use a more robust scavenger cocktail if needed. |

| Poor Purity | Deletion sequences from incomplete coupling/capping. Racemization during activation. | Ensure capping step is performed. Use HOBt to suppress racemization. Optimize coupling times to avoid prolonged exposure to activation conditions. |

References

-

Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link] solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences

-

Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Cleavage from Resin. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleave Protected Peptides from 2-Chloro-Trityl Resin. Retrieved from [Link]

-

Barlos, K., & Gatos, D. (n.d.). 2-Chlorotrityl chloride resin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Peptideweb. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Google Patents. (n.d.). CN1477096A - Method for preparing L-valine and D-valine by chemical resolution.

-

AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Alhassan, M., et al. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Nowick Laboratory, UCI. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

-

ResearchGate. (2022). How do I load Fmoc-Pro-OH onto 2-chlorotrityl chloride resin? Retrieved from [Link]

-

ResearchGate. (2008). New method for preparation of D-valine. Retrieved from [Link]

-

National Institutes of Health. (2021). Engineering of microbial cells for L-valine production: challenges and opportunities. Retrieved from [Link]

-

CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

-

Deadman, J. J., et al. (2016). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. RSC Advances, 6(88), 85273–85279. Retrieved from [Link]

- Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.

Sources

- 1. peptide.com [peptide.com]

- 2. csbio.com [csbio.com]

- 3. bachem.com [bachem.com]

- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]

- 7. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]

- 8. bachem.com [bachem.com]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

Quantitative Analysis of L-Leucyl-D-valine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Development and Research Professionals

Abstract

This application note provides a detailed, robust, and validated methodology for the precise quantification of the dipeptide L-Leucyl-D-valine in complex biological matrices, with a primary focus on human plasma. Dipeptides are increasingly recognized for their significant roles in physiology and as potential biomarkers for various diseases.[1] The accurate measurement of specific dipeptides like L-Leucyl-D-valine is therefore critical for advancing research and drug development. The primary analytical technique detailed herein is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard method renowned for its superior sensitivity, specificity, and high throughput.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from sample preparation to data analysis, underpinned by scientific principles and adherence to international validation standards.[4][5]

Introduction: The Scientific Imperative

L-Leucyl-D-valine is a dipeptide composed of the L-isomer of Leucine and the D-isomer of Valine. While L-amino acids are the canonical building blocks of proteins, the presence and function of D-amino acids and peptides containing them are of growing interest in biology and pharmacology. Quantifying such stereochemically distinct dipeptides is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker discovery, and understanding metabolic pathways.

The analytical challenge lies in the high complexity of biological samples and the need to distinguish the target analyte from a myriad of endogenous compounds, including structural isomers, which have the same mass but different arrangements of atoms.[6] LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, provides an unparalleled solution by combining the separation power of chromatography with the mass-based specificity of a triple quadrupole mass spectrometer.[7] This document presents a self-validating protocol that ensures data integrity and reproducibility.

Analyte Physicochemical Properties: L-Leucyl-D-valine

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [8] |

| Molecular Weight | 230.30 g/mol | [8] |

| Monoisotopic Mass | 230.16304257 Da | [8] |

| Structure | A dipeptide formed by a peptide bond between L-leucine and D-valine. |

Principle of the LC-MS/MS Method

The quantification of L-Leucyl-D-valine is achieved through a multi-stage process.

-

Sample Preparation: The analyte is first extracted from the plasma matrix. This crucial step removes larger molecules like proteins that can interfere with the analysis and damage the analytical equipment. Protein precipitation is a rapid and effective method for this purpose.[9]

-

Chromatographic Separation (LC): The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte travels through a column packed with a stationary phase (typically C18). By using a carefully controlled mixture of aqueous and organic mobile phases, L-Leucyl-D-valine is separated from other components in the extract based on its physicochemical properties, primarily its hydrophobicity.[10]

-

Ionization: As the analyte elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray Ionization (ESI) is employed, which generates charged, gas-phase ions from the analyte molecules without significant fragmentation. For peptides, a positive ion mode (ESI+) is typically used, which protonates the analyte to form [M+H]⁺ ions.

-

Mass Analysis and Detection (MS/MS): The protonated analyte ions are guided into the triple quadrupole mass spectrometer. In MRM mode, the first quadrupole (Q1) is set to isolate only the specific mass-to-charge ratio (m/z) of the L-Leucyl-D-valine precursor ion ([M+H]⁺). These selected ions are then fragmented in the second quadrupole (Q2), the collision cell. The third quadrupole (Q3) is set to detect only specific, characteristic fragment ions (product ions). This dual mass filtering process (Q1 and Q3) confers exceptional specificity, virtually eliminating background noise and ensuring that the detected signal is unique to the target analyte. The detector response is directly proportional to the amount of analyte present.

Workflow Visualization

Caption: Overall analytical workflow for L-Leucyl-D-valine quantification.

Detailed Protocols

Materials and Reagents

-

L-Leucyl-D-valine analytical standard (≥98% purity)

-

L-Leucyl-D-valine-¹³C₆,¹⁵N stable isotope-labeled internal standard (IS)

-

Human plasma (K₂EDTA anticoagulant)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Methanol, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Leucyl-D-valine and its IS in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN/water to prepare a series of working standards for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 ACN/water to a final concentration of 100 ng/mL. This concentration should be chosen based on the expected endogenous levels and the desired analytical range.

Sample Preparation: Protein Precipitation Protocol

The causality behind this protocol is to efficiently remove high-abundance proteins which constitute the bulk of the plasma matrix. Acetonitrile is an effective precipitant that forces proteins out of solution, allowing for their removal by centrifugation. The use of a stable isotope-labeled internal standard, added at the very beginning, is crucial for a self-validating system; it experiences the same extraction variability and ion suppression/enhancement as the analyte, thus providing the most accurate correction for experimental inconsistencies.

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of blank plasma into the tubes designated for the calibration curve and 50 µL of study sample plasma into their respective tubes.

-

Spike 5 µL of the appropriate working standard solution into each calibration curve tube. Spike 5 µL of QC working solutions into QC tubes. Add 5 µL of 50:50 ACN/water to unknown sample tubes.

-

Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the "double blank" (a blank plasma sample without IS).

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes. This is the precipitation agent.

-

Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to autosampler vials containing glass inserts. Avoid disturbing the protein pellet.

-

The samples are now ready for injection into the LC-MS/MS system.

Sample Preparation Visualization

Caption: Step-by-step protein precipitation workflow for plasma samples.

LC-MS/MS Instrumental Conditions

These parameters serve as a starting point and must be optimized for the specific instrument in use. The choice of a C18 column is based on its proven efficacy in retaining and separating peptides. The gradient elution allows for efficient separation of analytes with varying polarities.

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent AdvanceBio Peptide Mapping (2.1 x 150 mm, 2.7 µm) or equivalent |

| Column Temp. | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | See Table Below |

LC Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 2 |

| 1.0 | 2 |

| 8.0 | 50 |

| 8.1 | 95 |

| 10.0 | 95 |

| 10.1 | 2 |

| 12.0 | 2 |

| Parameter | Recommended Setting |

| MS System | Agilent 6495 Triple Quadrupole or equivalent |

| Ionization Mode | ESI Positive (ESI+) |

| Gas Temp. | 300°C |

| Gas Flow | 14 L/min |

| Nebulizer | 35 psi |

| Sheath Gas Temp. | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

| MRM Transitions | See Table Below (Requires Optimization) |

Optimized MRM Transitions (Hypothetical): Note: These values must be determined experimentally by infusing the analytical standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| L-Leucyl-D-valine | 231.2 | 86.1 (quantifier) | 50 | 15 |

| 231.2 | 116.1 (qualifier) | 50 | 12 | |

| IS (¹³C₆,¹⁵N) | 238.2 | 92.1 (quantifier) | 50 | 15 |

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the trustworthiness of the results, the analytical method must be validated.[4][11] The objective is to demonstrate that the procedure is fit for its intended purpose.[4][5]

| Validation Parameter | Purpose & Methodology | Acceptance Criteria |

| Specificity | To demonstrate that the signal is unequivocally from the analyte. Analyze blank plasma from at least 6 sources to check for interferences at the analyte's retention time. | No interfering peaks >20% of the LLOQ peak area. |

| Linearity & Range | To establish the relationship between concentration and response. Analyze a calibration curve with at least 6 non-zero points over the desired concentration range (e.g., 1-1000 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of results to the true value and to each other. Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n=6 at each level) on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Must meet accuracy and precision criteria.[12] |

| Matrix Effect | To assess the impact of plasma components on analyte ionization. Compare the analyte response in post-extraction spiked plasma to the response in a pure solution. | IS-normalized matrix factor should be between 0.85 and 1.15. |

| Recovery | To evaluate the efficiency of the extraction process. Compare analyte response in pre-extraction spiked plasma to post-extraction spiked plasma. | Recovery should be consistent and reproducible across the concentration range. |

Data Analysis and Presentation

-

Integration: Integrate the chromatographic peaks for the analyte and the IS using the instrument's software (e.g., Agilent MassHunter).

-

Calibration Curve: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each calibration standard. Plot the Peak Area Ratio against the nominal concentration of the standards.

-

Regression: Apply a weighted (1/x²) linear regression to the calibration curve data to generate a regression equation (y = mx + c) and a correlation coefficient (r²).

-

Quantification: For unknown samples and QCs, calculate their Peak Area Ratios and use the regression equation to determine their concentrations.

Example Validation Data Summary:

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 1.0 | 8.5 | -4.2 |

| Low | 3.0 | 6.2 | 2.5 |

| Medium | 100 | 4.1 | 1.8 |

| High | 800 | 3.5 | -1.1 |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of L-Leucyl-D-valine in human plasma. The protocol, from sample preparation using protein precipitation to analysis via MRM, is designed to deliver high-quality, reproducible data suitable for regulated and non-regulated environments. By adhering to the principles of method validation outlined by ICH guidelines, researchers can ensure the integrity and trustworthiness of their results, enabling confident decision-making in drug development and clinical research.

References

-

PubChem. (n.d.). Leucylvaline. National Center for Biotechnology Information. Retrieved from [Link]

-

Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. (2014). RSC Publishing. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

-

HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. (n.d.). ResearchGate. Retrieved from [Link]

-

Tam, Z. Y., et al. (2018). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. Retrieved from [Link]

-

Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2020). ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). Leucylvaline. National Center for Biotechnology Information. Retrieved from [Link]

-

Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (n.d.). Anapharm Bioanalytics. Retrieved from [Link]

-

New Method Developed for Comprehensive Analysis of Dipeptides. (2023). LCGC International. Retrieved from [Link]

-

HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. (2018). Semantic Scholar. Retrieved from [Link]

-

Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. (2018). PubMed Central. Retrieved from [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

-

Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides. (2018). National Institutes of Health. Retrieved from [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Retrieved from [Link]

-

Guide to Peptide Quantitation. (n.d.). Agilent. Retrieved from [Link]

-

Detailed methodology of different plasma preparation procedures... (n.d.). ResearchGate. Retrieved from [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

-

Detailed methodology of different plasma preparation procedures... (n.d.). ResearchGate. Retrieved from [Link]

-

ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved from [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link]

-

ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]

- 3. agilent.com [agilent.com]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leucylvaline | C11H22N2O3 | CID 352038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 11. database.ich.org [database.ich.org]

- 12. pubs.rsc.org [pubs.rsc.org]

Experimental protocol for testing L-Leucyl-D-valine bioactivity

An Application Guide for the Preclinical Bioactivity Assessment of L-Leucyl-D-valine

Abstract

This document provides a comprehensive experimental framework for the initial characterization of the bioactivity of the dipeptide L-Leucyl-D-valine. The protocols herein are designed for researchers in cell biology, pharmacology, and drug development to systematically evaluate the peptide's effects on cellular viability, proliferation, apoptosis, and immunomodulatory potential. By integrating foundational cell-based assays with targeted mechanistic studies, this guide establishes a logical, tiered approach to elucidate the preliminary pharmacological profile of this novel dipeptide. Each protocol is presented with detailed, step-by-step instructions, including critical considerations for experimental controls and data interpretation, ensuring scientific rigor and reproducibility.

Introduction and Scientific Rationale